molecular formula C19H23N3O3 B3009465 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea CAS No. 1396850-73-9

1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B3009465
CAS No.: 1396850-73-9
M. Wt: 341.411
InChI Key: SDUARFOFJUXQKA-UHFFFAOYSA-N
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Description

1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound that features a furan ring, a piperidine ring, and a urea moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-3-carbonyl chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride.

    Nucleophilic substitution: The furan-3-carbonyl chloride can then react with piperidine to form 1-(furan-3-carbonyl)piperidine.

    Formation of the urea derivative: This intermediate can be further reacted with o-tolyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl group may yield alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-3-carbonyl)piperidine: Shares the furan and piperidine moieties but lacks the urea group.

    3-(o-Tolyl)urea: Contains the urea and o-tolyl groups but lacks the furan and piperidine moieties.

Uniqueness

1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is unique due to the combination of its furan, piperidine, and urea moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-4-2-3-5-17(14)21-19(24)20-12-15-6-9-22(10-7-15)18(23)16-8-11-25-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUARFOFJUXQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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